molecular formula C14H10ClN3O3S2 B12119271 6-chloro-7-methyl-N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-4H-chromene-2-carboxamide

6-chloro-7-methyl-N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12119271
M. Wt: 367.8 g/mol
InChI Key: PAOKPMBOXVUFGC-UHFFFAOYSA-N
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Description

6-chloro-7-methyl-N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives This compound is characterized by its unique structure, which includes a chromene core, a thiadiazole ring, and various functional groups such as chloro, methyl, and methylsulfanyl

Preparation Methods

The synthesis of 6-chloro-7-methyl-N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving appropriate starting materials such as salicylaldehyde derivatives and active methylene compounds.

    Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced by reacting the chromene derivative with thiosemicarbazide under specific conditions, leading to the formation of the thiadiazole moiety.

    Functional Group Modifications:

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.

Chemical Reactions Analysis

6-chloro-7-methyl-N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-4H-chromene-2-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the chromene core, potentially converting it to a hydroxyl group.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-chloro-7-methyl-N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-7-methyl-N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

When compared to other similar compounds, 6-chloro-7-methyl-N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

The uniqueness of this compound lies in its combination of a chromene core with a thiadiazole ring and various functional groups, which contribute to its diverse range of applications and biological activities.

Properties

Molecular Formula

C14H10ClN3O3S2

Molecular Weight

367.8 g/mol

IUPAC Name

6-chloro-7-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C14H10ClN3O3S2/c1-6-3-10-7(4-8(6)15)9(19)5-11(21-10)12(20)16-13-17-18-14(22-2)23-13/h3-5H,1-2H3,(H,16,17,20)

InChI Key

PAOKPMBOXVUFGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NC3=NN=C(S3)SC

Origin of Product

United States

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